molecular formula C9H7BrO B2737836 4-Bromo-1-ethynyl-2-methoxybenzene CAS No. 1421581-03-4

4-Bromo-1-ethynyl-2-methoxybenzene

Cat. No.: B2737836
CAS No.: 1421581-03-4
M. Wt: 211.058
InChI Key: FIOBRFLMQFJRIN-UHFFFAOYSA-N
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Description

4-Bromo-1-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7BrO. It belongs to the class of phenylacetylene derivatives, which are known for their unique structural features and promising properties in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethynyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethynyl-2-methoxybenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethynyl-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo Sonogashira coupling reactions with alkynes or aryl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Sonogashira Coupling: Typical reagents include palladium catalysts, copper iodide, and bases like triethylamine in solvents such as tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Products include complex aryl-alkyne compounds with extended conjugation.

Scientific Research Applications

4-Bromo-1-ethynyl-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethynyl-2-methoxybenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethynyl-1-methoxybenzene: Similar in structure but with different substitution patterns.

    1-Bromo-2-ethynylbenzene: Lacks the methoxy group, leading to different reactivity and applications.

    4-Bromoanisole: Contains a methoxy group but lacks the ethynyl group, resulting in different chemical properties.

Uniqueness

4-Bromo-1-ethynyl-2-methoxybenzene is unique due to its combination of bromine, ethynyl, and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-bromo-1-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBRFLMQFJRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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